2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
Description
Properties
Molecular Formula |
C12H11F3N4O |
|---|---|
Molecular Weight |
284.24 g/mol |
IUPAC Name |
3-pyridin-2-yl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H11F3N4O/c13-12(14,15)11(4-6-16-7-11)10-18-9(19-20-10)8-3-1-2-5-17-8/h1-3,5,16H,4,6-7H2 |
InChI Key |
OFKVXWJVHOBEGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=NC(=NO2)C3=CC=CC=N3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, starting from a suitable amine and an aldehyde, the formation of the pyrrolidine ring can be achieved under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used as a probe to study the interactions of trifluoromethylated pyrrolidines with biological targets. Its ability to modulate biological pathways makes it a valuable tool for understanding the mechanisms of action of related compounds.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structural features may confer desirable pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further investigation.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its trifluoromethyl group can impart unique characteristics such as increased stability and lipophilicity, making it useful in various applications.
Mechanism of Action
The mechanism of action of 2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the pyrrolidine and oxadiazole rings can interact with different active sites. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Modifications on the Pyrrolidine Substituent
The pyrrolidine moiety is a critical determinant of bioactivity. Key analogs include:
Analysis :
Variations in the Aryl/Oxadiazole-Linked Groups
The pyridine and oxadiazole moieties are conserved in many analogs, but substituents on adjacent aryl groups vary:
Analysis :
Heterocycle Replacements
Replacing the oxadiazole ring with other heterocycles alters electronic and steric profiles:
Analysis :
- Triazole analogs () exhibit enhanced hydrogen-bonding capacity but may suffer from reduced metabolic stability due to additional nitrogen atoms .
- Oxadiazole’s balance of rigidity and dipole moment makes it preferable for CNS-targeting compounds .
Physicochemical and Pharmacokinetic Considerations
Molecular Weight and Lipophilicity
Implications :
Biological Activity
The compound 2-{5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a member of the oxadiazole family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 303.25 g/mol
Biological Activities
Compounds containing the 1,2,4-oxadiazole moiety are known for a wide range of biological activities. The specific activities associated with 2-{5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine include:
- Anticancer Activity :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Antiparasitic Activity :
The biological activity of 2-{5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine can be attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in cancer progression and inflammation (e.g., COX enzymes) .
- Cell Cycle Disruption : Some studies have shown that these compounds can induce apoptosis in cancer cells by disrupting their cell cycle .
Case Studies
- Cytotoxicity Assessment :
- Antimicrobial Testing :
Data Tables
Q & A
Q. Methodological Answer :
- LC-MS/MS : Monitor transient intermediates (e.g., amidoximes) with electrospray ionization (ESI+) and collision-induced dissociation (CID) to confirm molecular ions.
- In situ IR spectroscopy : Track nitrile-to-amidoxime conversion via disappearance of the C≡N stretch (~2250 cm⁻¹) and emergence of N-H/O-H stretches .
- X-ray photoelectron spectroscopy (XPS) : Validate the oxidation state of nitrogen atoms in the oxadiazole ring .
Table 2 : Key Spectral Signatures
| Intermediate | NMR (¹H, 400 MHz) | IR (cm⁻¹) |
|---|---|---|
| Amidoxime | δ 8.2 (s, 1H, NH₂) | 3350 (N-H) |
| Cyclized product | δ 8.9 (s, 1H, pyridine H6) | 1650 (C=N-O) |
How does the trifluoromethyl group influence the compound’s binding to biological targets?
Methodological Answer :
The -CF₃ group enhances binding via:
- Hydrophobic interactions : Filling nonpolar pockets in targets (e.g., GPCRs or enzymes).
- Electron-withdrawing effects : Stabilizing charge-transfer interactions with aromatic residues.
Q. Experimental Design :
- Molecular docking (AutoDock Vina) : Compare binding scores of CF₃ vs. CH₃ analogs to targets like S1P1 receptors .
- Mutagenesis studies : Replace Phe³⁵⁶ in the binding pocket with Ala to assess π-π stacking loss.
Example : SEW2871 (a related oxadiazole) showed 10-fold higher affinity for S1P1 over S1P3 due to CF₃-mediated hydrophobic packing .
How can researchers reconcile discrepancies in in vitro vs. in vivo efficacy data?
Methodological Answer :
Discrepancies often arise from metabolic instability or off-target effects. Mitigation strategies include:
- Metabolite ID (LC-HRMS) : Identify major metabolites (e.g., oxadiazole ring cleavage products) using hepatocyte incubations.
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and logP to optimize bioavailability .
Case Study : Flufenoxadiazam (a pesticidal oxadiazole) showed reduced in vivo activity due to rapid CYP450-mediated degradation. Structural stabilization via methyl substitution improved t₁/₂ from 2.1 to 8.7 hours .
What strategies are recommended for analyzing photodecomposition under experimental conditions?
Q. Methodological Answer :
- UV-Vis spectroscopy : Monitor λmax shifts (e.g., 270 nm for oxadiazole) under controlled light exposure.
- Mass spectrometry : Identify photoproducts (e.g., pyridine-ring-opened species).
- Quantum yield calculation : Use actinometry (ferrioxalate) to quantify degradation rates .
Table 3 : Photostability in Common Solvents
| Solvent | Half-life (h, 365 nm) | Major Degradation Pathway |
|---|---|---|
| Acetonitrile | 48 | C-N bond cleavage |
| Methanol | 12 | Oxadiazole ring opening |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
